molecular formula C9H15F2N3O B6632340 3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol

3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol

Cat. No.: B6632340
M. Wt: 219.23 g/mol
InChI Key: QCHZAEWQSUNXDP-UHFFFAOYSA-N
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Description

3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Properties

IUPAC Name

3-[(2-ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N3O/c1-2-14-8(3-4-13-14)5-12-6-9(10,11)7-15/h3-4,12,15H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHZAEWQSUNXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol typically involves the reaction of 2-ethylpyrazole with a suitable difluoropropanol derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, facilitating its nucleophilic attack on the difluoropropanol derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the difluoropropanol moiety, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce fully saturated compounds, and substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The difluoropropanol moiety may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol is unique due to the combination of the pyrazole ring and the difluoropropanol moiety. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .

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